Benzamide, N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxy-
Benzamide, N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxy-
IMD-0560 is an IKK inhibitor which suppresses heart failure and chronic remodeling after myocardial ischemia via MMP alteration.
Brand Name:
Vulcanchem
CAS No.:
439144-66-8
VCID:
VC0530501
InChI:
InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25)
SMILES:
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F
Molecular Formula:
C15H8BrF6NO2
Molecular Weight:
428.12 g/mol
Benzamide, N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxy-
CAS No.: 439144-66-8
Inhibitors
VCID: VC0530501
Molecular Formula: C15H8BrF6NO2
Molecular Weight: 428.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 439144-66-8 |
---|---|
Product Name | Benzamide, N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxy- |
Molecular Formula | C15H8BrF6NO2 |
Molecular Weight | 428.12 g/mol |
IUPAC Name | N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide |
Standard InChI | InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25) |
Standard InChIKey | SVGRIJCSKWXOPA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F |
Appearance | Solid powder |
Description | IMD-0560 is an IKK inhibitor which suppresses heart failure and chronic remodeling after myocardial ischemia via MMP alteration. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | IMD-0560 N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxybenzamide |
Reference | 1: Sawada I, Hashimoto K, Sawada K, Kinose Y, Nakamura K, Toda A, Nakatsuka E, Yoshimura A, Mabuchi S, Fujikawa T, Itai A, Kimura T. The Novel IκB Kinase β Inhibitor, IMD-0560, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice. Int J Gynecol Cancer. 2016 May;26(4):610-8. doi: 10.1097/IGC.0000000000000668. PubMed PMID: 26905334. 2: Toda A, Sawada K, Fujikawa T, Wakabayashi A, Nakamura K, Sawada I, Yoshimura A, Nakatsuka E, Kinose Y, Hashimoto K, Mabuchi S, Tokuhira A, Nakayama M, Itai A, Kurachi H, Kimura T. Targeting Inhibitor of κB Kinase β Prevents Inflammation-Induced Preterm Delivery by Inhibiting IL-6 Production from Amniotic Cells. Am J Pathol. 2016 Mar;186(3):616-29. doi: 10.1016/j.ajpath.2015.11.004. Epub 2016 Jan 12. PubMed PMID: 26796146. 3: Tada Y, Kokabu S, Sugiyama G, Nakatomi C, Aoki K, Fukushima H, Osawa K, Sugamori Y, Ohya K, Okamoto M, Fujikawa T, Itai A, Matsuo K, Watanabe S, Jimi E. The novel IκB kinase β inhibitor IMD-0560 prevents bone invasion by oral squamous cell carcinoma. Oncotarget. 2014 Dec 15;5(23):12317-30. PubMed PMID: 25373602; PubMed Central PMCID: PMC4322973. 4: Orita S, Miyagi M, Kobori S, Gemba T, Ishikawa T, Inoue G, Toyone T, Aoki Y, Eguchi Y, Takahashi K, Ohtori S. IκB kinase β inhibitor downregulates pain-related neuropeptide production in the sensory neurons innervating injured lumbar intervertebral discs in the dorsal root ganglia of rats. Spine J. 2013 Mar;13(3):284-8. doi: 10.1016/j.spinee.2013.01.020. Epub 2013 Feb 23. PubMed PMID: 23462514. 5: Wakatsuki S, Suzuki J, Ogawa M, Masumura M, Muto S, Shimizu T, Takayama K, Itai A, Isobe M. A novel IKK inhibitor suppresses heart failure and chronic remodeling after myocardial ischemia via MMP alteration. Expert Opin Ther Targets. 2008 Dec;12(12):1469-76. doi: 10.1517/14728220802551140 . PubMed PMID: 19007316. 6: Okazaki Y, Sawada T, Nagatani K, Komagata Y, Inoue T, Muto S, Itai A, Yamamoto K. Effect of nuclear factor-kappaB inhibition on rheumatoid fibroblast-like synoviocytes and collagen induced arthritis. J Rheumatol. 2005 Aug;32(8):1440-7. PubMed PMID: 16078317. |
PubChem Compound | 11464503 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume